Doxorubicin-SMCC
概要
説明
Doxorubicin-SMCC, also known as ADR-SMCC or dox-SMCC, is a derivative of doxorubicin with a SMCC linker (Succinimidyl-4- (N -maleimidomethyl)cyclohexane-1-carboxylate). It is a non-cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs) . Maleimide in doxorubicin-SMCC can react with sulfhydryl groups at pH 6.5-7.5 to form a stable thioether bond .
Synthesis Analysis
The synthesis of Doxorubicin-SMCC involves the conjugation of doxorubicin to a peptide-based glioma-targeted drug delivery vector . The construct is modular and extendable to include other targeting moieties and chemotherapeutic molecules . The design of the construct is based on a new glioma-specific homing peptide that has been conjugated to doxorubicin .Molecular Structure Analysis
The chemical formula of Doxorubicin-SMCC is C39H42N2O14, with an exact mass of 762.26 and a molecular weight of 762.760 .Chemical Reactions Analysis
Doxorubicin-SMCC is used to synthesize doxorubicin bioconjugates with proteins, enzymes, antibodies, antigens, and other biopolymers . Maleimides react with sulfhydryl groups at pH 6.5-7.5 to form stable thioether bonds .Physical And Chemical Properties Analysis
Doxorubicin-SMCC has a molecular weight of 762.76 . More detailed physical and chemical properties would require specific laboratory analysis .科学的研究の応用
Synthesis and Drug Delivery Systems
- Conjugation with Melanotransferrin for Brain Tumor Treatment : Doxorubicin-SMCC has been conjugated with melanotransferrin p97, demonstrating potential as an agent to cross the blood–brain barrier for brain tumor treatment. This conjugation was achieved through efficient synthesis, presenting a novel approach for drug delivery to the brain (Chen & Gabathuler, 2004).
Nanotechnology in Cancer Therapy
- Nanotechnological Platforms for Enhanced Efficacy : Doxorubicin has been incorporated into various nanotechnological platforms, including liposomes and polymeric nanoparticles. These advancements aim to increase the chemotherapeutic efficacy of doxorubicin while minimizing its side effects (Cagel et al., 2017).
Mechanistic Studies and Cellular Responses
- Cardiotoxicity and Cardioprotective Strategies : Studies have focused on doxorubicin-induced cardiotoxicity and strategies to mitigate these effects. Research has explored mechanisms such as oxidative stress, apoptosis, and myocardial fibrosis, contributing to a comprehensive understanding of doxorubicin's impact on cardiac health (Wenningmann et al., 2019).
Interaction with Cellular Pathways
- Influence on TGF-Beta Signaling : Doxorubicin has been shown to inhibit TGF-beta signaling in certain cancer cells, offering insights into its mechanism of action against tumor cells. This inhibition is a potential new avenue for understanding doxorubicin's therapeutic effects (Filyak et al., 2008).
Combinatorial Approaches and Resistance
- Cooperative Effects with Other Therapeutic Agents : Research has also delved into the cooperative effects of doxorubicin with other therapeutic agents. For instance, studies have shown that combining doxorubicin with specific compounds can induce necroptosis in cancer cells, suggesting a novel strategy for cancer treatment (Yu et al., 2022).
Safety And Hazards
Doxorubicin is mutagenic and genotoxic. The most serious toxicity associated with Doxorubicin is cardiomyopathy, caused by the tendency of Doxorubicin to accumulate in the membranes of the mitochondria . Doxorubicin is also potentially a hazard to the developing fetus though it does not efficiently pass the placenta .
将来の方向性
Antibody-drug conjugates (ADCs) like Doxorubicin-SMCC are a rapidly expanding class of anticancer therapeutics . Despite some shortcomings like adverse effects and resistance, continuous efforts are being made to improve their efficacy . As our understanding of the molecular mechanisms driving cancer progression continues to expand, we anticipate the development of new ADCs that offer more effective and personalized therapeutic options for cancer patients .
特性
IUPAC Name |
4-[(2,5-dioxopyrrol-1-yl)methyl]-N-[(2S,3S,4S,6R)-3-hydroxy-2-methyl-6-[[(1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]cyclohexane-1-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H42N2O14/c1-17-33(46)22(40-38(51)19-8-6-18(7-9-19)15-41-26(44)10-11-27(41)45)12-28(54-17)55-24-14-39(52,25(43)16-42)13-21-30(24)37(50)32-31(35(21)48)34(47)20-4-3-5-23(53-2)29(20)36(32)49/h3-5,10-11,17-19,22,24,28,33,42,46,48,50,52H,6-9,12-16H2,1-2H3,(H,40,51)/t17-,18?,19?,22-,24-,28-,33+,39-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTQOQHVWNBKSGU-SAJDXUNTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)NC(=O)C6CCC(CC6)CN7C(=O)C=CC7=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)NC(=O)C6CCC(CC6)CN7C(=O)C=CC7=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H42N2O14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
762.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Doxorubicin-SMCC |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。